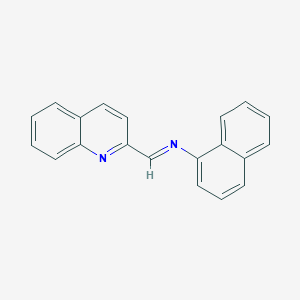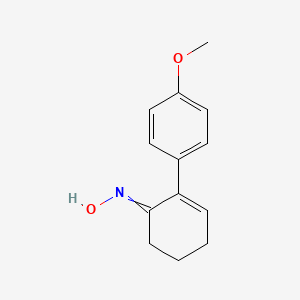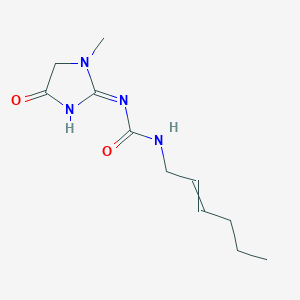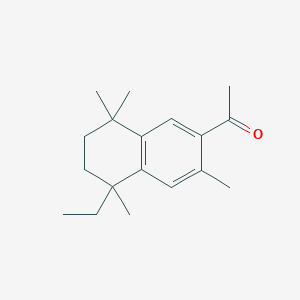![molecular formula C20H14O2 B14370329 Methyl benzo[c]phenanthrene-4-carboxylate CAS No. 90340-79-7](/img/structure/B14370329.png)
Methyl benzo[c]phenanthrene-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl benzo[c]phenanthrene-4-carboxylate: is a polycyclic aromatic hydrocarbon derivative It is a complex organic compound characterized by a fused ring structure, which includes a methyl ester functional group attached to the benzo[c]phenanthrene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl benzo[c]phenanthrene-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from benzo[c]phenanthrene, the introduction of a carboxylate group followed by methylation can yield the desired compound. Specific reagents and catalysts, such as palladium or platinum-based catalysts, may be used to facilitate these reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography, ensures the isolation of high-purity product.
Análisis De Reacciones Químicas
Types of Reactions: Methyl benzo[c]phenanthrene-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions, such as nitration or sulfonation, can occur at specific positions on the aromatic ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products:
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols, hydrocarbons.
Substitution: Nitro derivatives, sulfonic acids.
Aplicaciones Científicas De Investigación
Methyl benzo[c]phenanthrene-4-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying polycyclic aromatic hydrocarbons.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins. It is used in studies related to mutagenesis and carcinogenesis.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity. It is used in drug development research.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals. It is also used in materials science for the development of advanced materials.
Mecanismo De Acción
The mechanism of action of methyl benzo[c]phenanthrene-4-carboxylate involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, causing structural distortions that may lead to mutations. It can also form adducts with proteins, affecting their function. These interactions are mediated through various pathways, including oxidative stress and enzyme-mediated processes.
Comparación Con Compuestos Similares
Benzo[c]phenanthrene: The parent compound without the methyl ester group.
Methyl benzo[a]pyrene-4-carboxylate: A similar polycyclic aromatic hydrocarbon with a different ring structure.
Phenanthrene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Uniqueness: Methyl benzo[c]phenanthrene-4-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group enhances its solubility and reactivity compared to its parent compound, benzo[c]phenanthrene.
Propiedades
Número CAS |
90340-79-7 |
|---|---|
Fórmula molecular |
C20H14O2 |
Peso molecular |
286.3 g/mol |
Nombre IUPAC |
methyl benzo[g]phenanthrene-4-carboxylate |
InChI |
InChI=1S/C20H14O2/c1-22-20(21)18-8-4-7-17-16(18)12-11-14-10-9-13-5-2-3-6-15(13)19(14)17/h2-12H,1H3 |
Clave InChI |
HPZJALXDKKPKNQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC2=C1C=CC3=C2C4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-Ethyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14370306.png)

![2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]-3-methylpyridine](/img/structure/B14370319.png)
![Piperidine, 1-[[(diphenylmethyl)thio]acetyl]-](/img/structure/B14370320.png)

![Ethyl [(4-chlorophenyl)(dimethyl)silyl]phenylcarbamate](/img/structure/B14370332.png)

![9-Methyl-1,4,6,12-tetraoxa-9-aza-5-silaspiro[4.7]dodecane](/img/structure/B14370351.png)
